5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3S2/c1-2-12-4-6-16(25-12)26(23,24)20-8-7-14-13(10-20)17(22)21-9-11(18)3-5-15(21)19-14/h3-6,9H,2,7-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBYYPRDZGGJFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiophene derivative, followed by the introduction of the sulfonyl group. The final steps involve the formation of the pyrimidine core and the incorporation of the fluorine atom. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution of the fluorine atom may result in various fluorinated derivatives.
Scientific Research Applications
2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-((5-ethylthiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Heterocyclic Chemistry
(a) Sulfonamide-Containing Heterocycles
- Example : 5-(2-(3,4-Methylenedioxyphenyl)ethylsulfonyl)-1-phenyltetrazole ()
- Key Differences :
- The tetrazole ring in this analogue lacks the fused tricyclic system seen in the target compound.
- The 3,4-methylenedioxyphenyl group provides distinct electronic and steric properties compared to the ethylthiophene substituent.
(b) Fluorinated Tricyclic Systems
- Example : Fluorinated acridinium derivatives (e.g., 10-methyl-9-isothiocyanatoacridinium trifluoromethanesulfonate, )
- Key Differences :
- Acridinium cores are planar and lack the fused nitrogen-rich rings of the target compound.
- The isothiocyanato group in this analogue offers distinct reactivity compared to the sulfonyl-ethylthiophene moiety.
Comparative Physicochemical Properties
Biological Activity
The compound 5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule with potential biological applications. This article reviews its biological activity based on available research findings, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a unique tricyclic structure that includes a thiophene ring and a sulfonyl group. Its molecular formula is with a molecular weight of approximately 439.58 g/mol. The presence of the fluorine atom and the sulfonyl group plays a significant role in its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various physiological pathways:
- Enzyme Inhibition : The sulfonyl group may facilitate the binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound can act as a modulator of receptor activity, potentially influencing signal transduction pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to 5-(5-ethylthiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one :
- Case Study 1 : A derivative exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL .
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative A | MRSA | 2 |
| Derivative B | E. faecium | 4 |
Anticancer Activity
The compound's structural features suggest potential anticancer properties:
- Case Study 2 : Investigations into similar triazatricyclo compounds have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7) .
| Cell Line | Inhibition (%) | Concentration (µM) |
|---|---|---|
| MCF-7 | 75 | 10 |
| MCF-7 | 50 | 5 |
Toxicity and Safety Profile
While the biological activities are promising, toxicity assessments are crucial for evaluating safety:
- In Vitro Toxicity : Initial studies indicate low cytotoxicity at therapeutic concentrations.
- In Vivo Studies : Further animal studies are required to ascertain the safety profile.
Q & A
Q. How can researchers elucidate the role of the fluorine atom in bioactivity?
- Methodological Answer :
- Isotopic Labeling : Synthesize ¹⁸F or ¹⁹F analogs for NMR/SPECT imaging to track biodistribution .
- Fluorine Scan : Replace fluorine with Cl, Br, or H to assess electronic effects on target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
